molecular formula C19H16N2O4 B2893023 (5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 330844-97-8

(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2893023
CAS No.: 330844-97-8
M. Wt: 336.347
InChI Key: ACUIBPNDLZTPFL-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” is a barbiturate-derived heterocyclic molecule featuring a 1,3-diazinane-2,4,6-trione core. Its structure includes a 2-methoxyphenyl substituent at position 5 (via a methylidene linker) and a 4-methylphenyl group at position 1 (Figure 1). The E-configuration of the methylidene group introduces steric constraints that influence molecular geometry and intermolecular interactions. This compound is synthesized through cyclocondensation reactions involving substituted barbituric acids and aromatic aldehydes, similar to methods described for structurally related analogs .

Properties

IUPAC Name

(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-7-9-14(10-8-12)21-18(23)15(17(22)20-19(21)24)11-13-5-3-4-6-16(13)25-2/h3-11H,1-2H3,(H,20,22,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIBPNDLZTPFL-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through a condensation reaction between a diamine and a triketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxyphenyl and methylphenyl groups is typically carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Final Cyclization and Purification: The final step involves the cyclization of the substituted intermediates to form the target compound. This step may require specific reaction conditions such as elevated temperatures and the presence of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the diazinane ring. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings. Halogenation and nitration are common substitution reactions that can be performed using reagents like bromine and nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield corresponding quinones, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to modulate biological pathways and its efficacy in treating various diseases. Its structural features may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in polymers, coatings, and other materials that require specific functional characteristics.

Mechanism of Action

The mechanism by which (5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or materials science.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,3-diazinane-2,4,6-triones modified with aromatic substituents. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features
VA33 1,3-Diazinane core with anthraquinone C₁₉H₁₃N₃O₅ Exhibits anti-glioblastoma activity (31.9% cell viability at 1 μg/ml).
(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-derivative 4-Methoxyphenyl (1), 3-nitrophenyl-furan (5) C₂₃H₁₇N₃O₈ Z-configuration enhances π-π stacking; nitro group improves electrophilicity.
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-derivative 4-Ethoxyphenyl (5), 3-methylphenyl (1,3) C₂₇H₂₄N₂O₄ Ethoxy group increases lipophilicity (logP ~3.2).
(5Z)-1-Methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-derivative 2,3,4-Trimethoxyphenyl (5), methyl (1) C₁₅H₁₆N₂O₆ Trimethoxy substitution enhances metabolic stability but reduces solubility.

Key Observations :

  • Aromatic Substituents: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and lipophilicity.
  • Biological Activity: VA33’s anthraquinone linker confers anticancer activity, while the target compound’s 2-methoxyphenyl group may favor antioxidant or anti-inflammatory effects, as seen in phenolic analogs .
Physicochemical Properties
  • Melting Points : Similar 1,3-diazinane derivatives exhibit melting points between 142–235°C (e.g., 193–235°C for triazine-linked compounds ). The target compound’s melting point is expected to fall within this range.
  • Spectral Data :
    • IR : Strong C=O stretches (~1700–1750 cm⁻¹) and C=N/C=C absorptions (~1600 cm⁻¹) .
    • NMR : Aromatic protons (δ 6.8–7.8 ppm), methylidene proton (δ 8.2–8.5 ppm for E-isomers) .
Pharmacological Potential
  • Anticancer Activity: VA33 reduces glioblastoma cell viability to 31.9% at 1 μg/ml, attributed to its anthraquinone moiety . The target compound’s 2-methoxyphenyl group may instead modulate kinase or protease targets.
  • CNS Effects : Barbiturate analogs (e.g., secobarbital ) exhibit sedative properties, but the target compound’s substituents likely redirect activity away from GABAergic pathways.

Biological Activity

The compound (5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a diazinane derivative that has garnered interest for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

  • Molecular Formula : C19H16N2O4
  • IUPAC Name : this compound
  • SMILES Notation : Cc1cccc(N(C(/C(/C(N2)=O)=C/c(cccc3)c3OC)=O)C2=O)c1

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit moderate to good antimicrobial properties. For instance, thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. Although specific data on the compound's efficacy is limited, its structural similarities suggest potential antimicrobial effects.

CompoundAntimicrobial ActivityReference
Thiazole DerivativesModerate to Good

2. Anticancer Activity

Preliminary investigations into the anticancer properties of diazinane derivatives reveal promising results. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Study: Hepatocellular Carcinoma (HCC)

In a study assessing the effects of benzofuran derivatives on HCC cells, compounds were found to significantly suppress cell migration and invasion. Although not directly tested on This compound , these findings suggest a potential for similar diazinane derivatives in targeting metastatic cancer processes.

ParameterEffectReference
Cell MigrationSuppressed
Cell InvasionInhibited

3. Anti-inflammatory Activity

Compounds with structural features akin to This compound have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione?

  • Methodology : The compound is typically synthesized via a condensation reaction between 2-methoxybenzaldehyde and 1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione. Key steps include:

Catalyst selection : Use protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) to facilitate imine formation .

Solvent system : Reflux in ethanol or methanol under inert atmosphere (N₂/Ar) to prevent oxidation .

Purification : Recrystallization from DMF-ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

  • Validation : Monitor reaction progress via TLC and confirm product identity using NMR (¹H/¹³C) and FT-IR .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical techniques :

  • X-ray crystallography : Resolve stereochemistry at the (5E)-methylidene group and confirm planarity of the diazinane core .
  • Spectroscopy :
  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
  • UV-Vis : Conjugation between the methoxyphenyl and diazinane rings results in λₐᵦₛ ~300–350 nm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What factors influence the solubility and stability of this compound in different solvents?

  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to the methoxy group’s electron-donating effects. Poor solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • Stability :

  • pH sensitivity : Degrades under strong acidic/basic conditions via hydrolysis of the trione ring. Store at neutral pH in dark, anhydrous conditions .
  • Thermal stability : Decomposes above 200°C; DSC/TGA recommended for thermal profiling .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in oxidation or substitution reactions?

  • Oxidation studies :

  • Use m-CPBA or KMnO₄ to oxidize the methylidene group, forming a ketone derivative. Monitor via IR (C=O stretch ~1700 cm⁻¹) and HPLC .
    • Substitution reactions :
  • Electrophilic aromatic substitution (e.g., nitration) at the 2-methoxyphenyl ring requires HNO₃/H₂SO₄. Regioselectivity analyzed via NOE NMR .
    • Kinetic analysis : Use stopped-flow UV-Vis to determine rate constants for radical-mediated reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity):

Assay standardization : Ensure consistent substrate concentrations (e.g., 10 µM arachidonic acid) and incubation times .

Control experiments : Test metabolite interference (e.g., hydrolysis products) via LC-MS .

Structural analogs : Compare with 5-[(4-fluorophenyl)methylidene] analogs to isolate electronic effects of the methoxy group .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Molecular docking :

Prepare protein structures (e.g., COX-2, PDB ID: 1CX2) using AutoDock Vina.

Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

  • DFT studies :

  • Calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G(d) basis sets are recommended .
  • Solvent effects modeled via PCM for aqueous environments .

Q. What experimental designs are optimal for studying environmental fate or degradation pathways?

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; analyze intermediates via LC-QTOF-MS .
  • Biodegradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydrolyzed trione derivatives) .
  • Statistical design : Apply factorial experiments (e.g., pH, temperature, light) to identify dominant degradation factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.